2-(o-Tolyl)benzothiazole
Overview
Description
2-(o-Tolyl)benzothiazole is a chemical compound with the molecular formula C14H11NS and a molecular weight of 225.31 . It is a derivative of benzothiazole, a heterocyclic compound that is widely used in synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of 2-(o-Tolyl)benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation reaction of 2-aminothiophenol . Other methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 2-(o-Tolyl)benzothiazole consists of a benzothiazole moiety and an o-tolyl group . The carbon at the 2nd position of the benzothiazole is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazole and its derivatives, including 2-(o-Tolyl)benzothiazole, can undergo various chemical reactions. These reactions can lead to a wide range of benzothiazole derivatives with different functional groups, expanding their potential applications in synthetic and medicinal chemistry .Physical And Chemical Properties Analysis
2-(o-Tolyl)benzothiazole has a melting point of 59 °C and a boiling point of 373.6±35.0 °C. It has a density of 1.199±0.06 g/cm3 .Scientific Research Applications
Benzothiazoles can serve as unique and versatile scaffolds, especially in synthetic and pharmaceutical chemistry because of their potent and significant pharmacological activities . They possess numerous pharmacological activities like antitumor, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic activities and so on .
In the field of biochemistry and medicinal chemistry, benzothiazoles have played an important role due to their highly pharmaceutical and biological activity . They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
For example, derivatives of benzothiazoles have been investigated for their antimicrobial properties against various bacteria and fungi . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not detailed in the available resources.
Fluorescent Pigment Dyeing Substrates
2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates .
Bacterial Detection
These compounds can be used in bacterial detection .
DNG Gyrase Inhibitors
They can act as DNG gyrase inhibitors .
Anti-tumor Agents
They have applications as anti-tumor agents .
Anti-melanogenesis Agents
They can be used as anti-melanogenesis agents .
Fluorescent Probes
They can be used as fluorescent probes for analyte detection .
- Anti-bacterial Agents : 2-arylbenzothiazoles have been found to possess anti-bacterial properties .
- Anti-fungal Agents : They have also been used as anti-fungal agents .
- Anti-oxidant Agents : These compounds have shown anti-oxidant activities .
- Anti-microbial Agents : They have been used as anti-microbial agents .
- Anti-proliferative Agents : 2-arylbenzothiazoles have been used as anti-proliferative agents .
- Electrophosphorescent Emitter in OLEDs : They are also used as electrophosphorescent emitter in OLEDs .
Future Directions
Benzothiazole derivatives, including 2-(o-Tolyl)benzothiazole, have a high degree of structural diversity and possess a wide range of pharmacological properties, making them valuable for the development of novel therapeutics . Future research may focus on developing more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
2-(2-methylphenyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWVFOHECZHTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166561 | |
Record name | 2-(o-Tolyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(o-Tolyl)benzothiazole | |
CAS RN |
15903-58-9 | |
Record name | 2-(o-Tolyl)benzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015903589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(o-Tolyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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